molecular formula C24H21F3N2O3 B2699784 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1396872-94-8

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2699784
CAS No.: 1396872-94-8
M. Wt: 442.438
InChI Key: LRABYIFYGFBNNW-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that features both biphenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from the preparation of the biphenyl and trifluoromethyl precursors. The key steps include:

    Formation of the Biphenyl Intermediate: This involves the coupling of two phenyl rings, often through a Suzuki or Ullmann coupling reaction.

    Introduction of the Hydroxypropyl Group: This step can be achieved through a hydroxylation reaction, where a propyl group is functionalized with a hydroxyl group.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the biphenyl and trifluoromethyl intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The oxalamide linkage can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(3-(trifluoromethyl)phenyl)oxalamide: Similar structure but lacks the biphenyl group.

    N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: Similar structure but lacks the biphenyl group.

Uniqueness

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both biphenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O3/c1-23(32,18-12-10-17(11-13-18)16-6-3-2-4-7-16)15-28-21(30)22(31)29-20-9-5-8-19(14-20)24(25,26)27/h2-14,32H,15H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRABYIFYGFBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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